Cas no 94790-24-6 (Boc-O-Methyl-L-tyrosine Methyl Ester)

Boc-O-Methyl-L-tyrosine Methyl Ester structure
94790-24-6 structure
商品名:Boc-O-Methyl-L-tyrosine Methyl Ester
CAS番号:94790-24-6
MF:C16H23NO5
メガワット:309.357525110245
MDL:MFCD03788050
CID:798794
PubChem ID:11220582

Boc-O-Methyl-L-tyrosine Methyl Ester 化学的及び物理的性質

名前と識別子

    • L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester
    • BOC-O-METHYL-L-TYROSINE METHYL ESTER
    • O-methyl-N-tert-butoxycarbonyl-L-tyrosine methyl ester
    • (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propionic acid methyl ester
    • methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • FOMIHTTUAILLQT-ZDUSSCGKSA-N
    • (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID METHYL ESTER
    • (S)-2-tert-Butoxycarbonylamino-3-(4-methoxyphenyl)propionic acid methyl ester
    • (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
    • MFCD03788050
    • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoate
    • 94790-24-6
    • L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-,methyl ester
    • AS-38143
    • SCHEMBL5408845
    • Methyl N-tert-Butoxycarbonyl-O4-Methyl-L-Tyrosinate
    • Boc-Tyr(Me)-OMe
    • N-(tert-Butyloxycarbonyl)-O-methyl-L-tyrosine methyl ester
    • CS-0133105
    • Boc-O-methyl-L-tyrosine methyl ester Boc-Tyr(Me)-OMe
    • methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate
    • methyl n-boc-o-methyl-l-tyrosinate
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-tyrosine methyl ester (ACI)
    • L
    • (L)-Methyl N-(tert-butyloxycarbonyl)-4-methoxyphenylalaninate
    • N-tert-Butoxycarbonyl-O-methyl-L-tyrosine methyl ester
    • oc-O-Methyl-L-TyrosineMethylEster
    • METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOATE
    • DB-300103
    • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester
    • AKOS025404281
    • Boc-O-Methyl-L-tyrosine Methyl Ester
    • MDL: MFCD03788050
    • インチ: 1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
    • InChIKey: FOMIHTTUAILLQT-ZDUSSCGKSA-N
    • ほほえんだ: O(C(N[C@H](C(=O)OC)CC1C=CC(=CC=1)OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 309.15762283g/mol
  • どういたいしつりょう: 309.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 9
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 1.112±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 52-53 ºC (ethyl acetate ligroine )
  • ようかいど: 極微溶性(0.31 g/l)(25ºC)、
  • PSA: 73.86000
  • LogP: 2.69490

Boc-O-Methyl-L-tyrosine Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B657435-250mg
Boc-O-Methyl-L-tyrosine Methyl Ester
94790-24-6
250mg
$ 70.00 2022-06-07
abcr
AB285389-5 g
(S)-2-tert-Butoxycarbonylamino-3-(4-methoxyphenyl)propionic acid methyl ester, 98% (Boc-L-Tyr(Me)-OMe); .
94790-24-6 98%
5 g
€449.80 2023-07-20
eNovation Chemicals LLC
Y1265374-1g
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester
94790-24-6 98%(HPLC)
1g
$155 2024-06-06
eNovation Chemicals LLC
Y1265374-25g
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester
94790-24-6 98%(HPLC)
25g
$1205 2023-05-17
Chemenu
CM313565-10g
Boc-Tyr(Me)-OMe
94790-24-6 95%
10g
$350 2021-06-09
SHENG KE LU SI SHENG WU JI SHU
sc-269584-100mg
Methyl N-Boc-O-methyl-L-tyrosinate,
94790-24-6
100mg
¥1203.00 2023-09-05
A2B Chem LLC
AI63634-250mg
(S)-2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester
94790-24-6 97%
250mg
$30.00 2024-07-18
A2B Chem LLC
AI63634-1g
(S)-2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester
94790-24-6 97%
1g
$58.00 2024-07-18
1PlusChem
1P00IJ02-25g
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester
94790-24-6 97%
25g
$566.00 2025-03-01
eNovation Chemicals LLC
Y1265374-100mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester
94790-24-6 98%(HPLC)
100mg
$70 2025-02-28

Boc-O-Methyl-L-tyrosine Methyl Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Rapid Syntheses of (-)-FR901483 and (+)-TAN1251C Enabled by Complexity-Generating Photocatalytic Olefin Hydroaminoalkylation
Reich, Dominik; Trowbridge, Aaron; Gaunt, Matthew J., Angewandte Chemie, 2020, 59(6), 2256-2261

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  17 h, rt
リファレンス
Synthesis and conformation studies of rubiyunnanin B analogs
Liu, Na-Na; Zhao, Si-Meng; Zhao, Jing-Feng; Zeng, Guang-Zhi; Tan, Ning-Hua; et al, Tetrahedron, 2014, 70(37), 6630-6640

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone
リファレンス
Effect of the 4'-substituted phenylalanine moiety of sansalvamide A peptide on antitumor activity
Liu, Shouxin; Yang, Yihua; Zhao, Cuiran; Huang, Jing; Han, Chunyu; et al, MedChemComm, 2014, 5(4), 463-467

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Cyclohexyl[(4S,5S)-2-[1-(dicyclohexylphosphino)-2-naphthalenyl]-4,5-dihydro-4,5-… Solvents: Methanol ;  17 h, 75 psi, 0 °C
リファレンス
Development of the BIPI ligands for asymmetric hydrogenation
Busacca, Carl A.; Lorenz, Jon C.; Saha, Anjan K.; Cheekoori, Sreedhar; Haddad, Nizar; et al, Catalysis Science & Technology, 2012, 2(10), 2083-2089

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h
リファレンス
Regioselective ring-opening of amino acid-derived chiral aziridines: an easy access to cis-2,5-disubstituted chiral piperazines
Samanta, Krishnananda; Panda, Gautam, Chemistry - An Asian Journal, 2011, 6(1), 189-197

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  0 °C; 0.5 h, 25 °C; 0 °C; 3 h, 25 °C
リファレンス
Total Synthesis of (-)-FR901483
Snider, Barry B.; Lin, Hong, Journal of the American Chemical Society, 1999, 121(34), 7778-7786

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 72 h, rt
1.2 Reagents: Sodium hydroxide ;  2 h, rt
リファレンス
Preparation of macrocyclic broad spectrum antibiotics
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
リファレンス
N/O-selective methylation reaction of Boc-L-tyrosine
Xiang, Chenshuang; Zhang, Xiaofang; Huang, Jing; Yang, Yihua; Liu, Shouxin, Hebei Keji Daxue Xuebao, 2014, 35(3), 233-236

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0.2 h, 0 °C
1.2 0 °C; 18.8 h, 25 °C
リファレンス
Preparation of carboxamides as calpain modulators and therapeutic uses thereof
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
リファレンス
Stereocontrolled total synthesis of (-)-FR-901483
Ieda, Shigeru; Masuda, Akitaka; Kariyama, Mami; Wakimoto, Toshiyuki; Asakawa, Tomohiro; et al, Heterocycles, 2012, 86(2), 1071-1092

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 h, rt → reflux
リファレンス
Chiral ethylene-bridged flavinium salts: the stereoselectivity of flavin-10a-hydroperoxide formation and the effect of substitution on the photochemical properties
Zurek, Jiri; Svobodova, Eva; Sturala, Jiri; Dvorakova, Hana; Svoboda, Jiri; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1780-1791

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
リファレンス
Targeting the Tcf4 G13ANDE17 Binding Site To Selectively Disrupt β-Catenin/T-Cell Factor Protein-Protein Interactions
Huang, Zheng; Zhang, Min; Burton, Shawn D.; Katsakhyan, Levon N.; Ji, Haitao, ACS Chemical Biology, 2014, 9(1), 193-201

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 72 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
リファレンス
Synthesis of lipopeptide macrocyclic compounds as broad spectrum antibiotics
, United States, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  0 °C; 20 h, rt
リファレンス
Pharmaceutical agent comprising amino acid derivatives having analgesic activity, and preparation thereof
, Japan, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
リファレンス
Synthesis of the optically active key intermediate of FR901483
Ieda, Shigeru; Kan, Toshiyuki; Fukuyama, Tohru, Tetrahedron Letters, 2010, 51(31), 4027-4029

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 72 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
リファレンス
Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 72 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
リファレンス
Preparation of macrocyclic broad spectrum antibiotics for the treatment of bacterial infections
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  0 °C; 20 h, rt
リファレンス
Preparation of amino acid derivatives having analgesic activity
, World Intellectual Property Organization, , ,

Boc-O-Methyl-L-tyrosine Methyl Ester Raw materials

Boc-O-Methyl-L-tyrosine Methyl Ester Preparation Products

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Amadis Chemical Company Limited
(CAS:94790-24-6)Boc-O-Methyl-L-tyrosine Methyl Ester
A932859
清らかである:99%
はかる:5g
価格 ($):202.0